

comparing the extraction efficiency of tributyl phosphate in different aliphatic and aromatic diluents

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Compound of Interest

Compound Name: Tributyl phosphate

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A Comparative Guide to the Extraction Efficiency of **Tributyl Phosphate** in Aliphatic and Aromatic Diluents

For researchers and professionals in drug development and chemical sciences, the choice of diluent for solvent extraction processes using **tributyl phosphate** (TBP) is a critical parameter that can significantly influence extraction efficiency, phase behavior, and overall process economics. This guide provides an objective comparison of the performance of TBP in common aliphatic and aromatic diluents, supported by experimental data and detailed protocols.

General Comparison: Aliphatic vs. Aromatic Diluents

The selection of a diluent for use with TBP is a balance of several factors, including extraction efficiency, phase separation time, cost, and safety.^[1] Generally, a trade-off exists between extraction efficiency and phase disengagement time when comparing aliphatic and aromatic diluents.

- Aliphatic Diluents (e.g., kerosene, dodecane, n-hexane) typically provide the highest extraction efficiencies for metal ions when complexed with TBP.^{[1][2]} This is often attributed to weaker interactions between the aliphatic solvent and the TBP molecules, leaving more "free" TBP available to complex with the target solute in the aqueous phase.^{[1][2]} However,

systems with aliphatic diluents can sometimes be more prone to the formation of a third phase, which is a significant operational concern, particularly in nuclear fuel reprocessing.^[2]

- Aromatic Diluents (e.g., toluene, xylene, benzene) tend to exhibit lower extraction efficiencies compared to their aliphatic counterparts.^{[1][2]} This is thought to be due to stronger interactions between the aromatic diluent and the TBP extractant, which reduces the activity of the TBP.^{[1][2]} Conversely, aromatic diluents often lead to shorter phase disengagement times, which can be advantageous in industrial-scale continuous processes.^{[1][2]}

It is important to note that at high concentrations of salting-out agents (like nitrate ions) in the aqueous feed, the differences in extraction efficiency between aliphatic and aromatic diluents can become less pronounced.^{[1][2]}

Data on Extraction Efficiency

The following table summarizes representative data on the performance of TBP in various diluents for the extraction of different solutes. The distribution coefficient (D) or extraction percentage (%E) is a common measure of extraction efficiency.

Solute/Analyte	TBP Concentration	Diluent Type	Diluent	Distribution Coefficient (D) / % Extraction	Notes
Neodymium(II)	1 mol L ⁻¹	Aliphatic	Various	Highest Efficiency	Extraction efficiencies were highest for aliphatic diluents, slightly lower for mixed aliphatic-aromatic, and much lower for aromatic diluents.[1]
Neodymium(II)	1 mol L ⁻¹	Aromatic	Various	Lowest Efficiency	Poorer extraction efficiencies of aromatic diluents may be due to stronger interactions of the diluent with water and/or the extractant.[1]
Polonium	0.1 mol dm ⁻³	Aromatic	Toluene	D < 0.01	Very low extraction observed from HNO ₃ solutions.[3]
Polonium	0.1 mol dm ⁻³	Aliphatic	Cyclohexane	D ≈ 0.42 (from 8M	Higher extraction

HCl)
than with
toluene,
especially
from
concentrated
HCl solutions.
[\[3\]](#)

Acrylic Acid	0.366–1.464 mol kg ⁻¹	Aromatic	Benzene	Max %E = 88.60%, D = 7.772	Maximum extraction efficacy was found with benzene as the diluent. [4]
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Gallic Acid	1.4609 kmol m ⁻³	Aliphatic	Kerosene/De cane	> 90% Extraction	TBP with a higher concentration in a less viscous diluent like kerosene or decane is suggested for efficient extraction. [5]
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Nitric Acid & Acetic Acid	30% TBP	Aliphatic	Odorless Kerosene (OK)	D (HNO ₃) ≈ 0.1-0.25	TBP in kerosene shows relatively low extraction efficiency for nitric acid. [6]
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Experimental Protocols

A generalized experimental protocol for determining the extraction efficiency of a metal ion from an aqueous solution using TBP in a selected diluent is provided below.

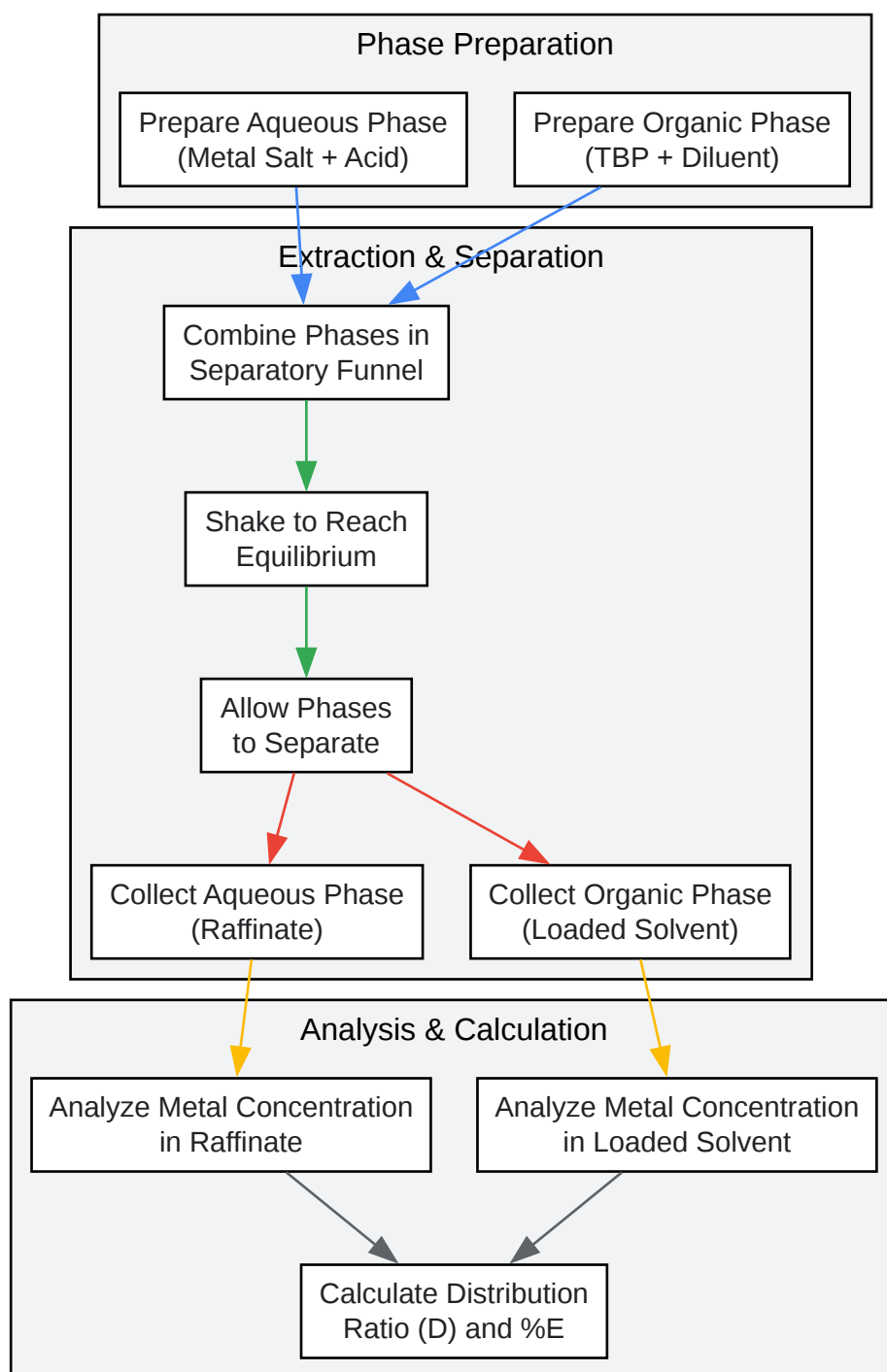
Protocol: Batch Solvent Extraction of a Metal Ion[7]

- Preparation of the Organic Phase:
 - Prepare the desired concentration of TBP in the chosen diluent (e.g., 30% TBP in dodecane).
 - For instance, to create a 30% (v/v) solution, mix 30 mL of TBP with 70 mL of the diluent in a volumetric flask.[7]
- Preparation of the Aqueous Phase (Feed):
 - Dissolve a known quantity of the metal salt (e.g., a nitrate salt) in deionized water to achieve the target concentration.
 - Adjust the acidity of the aqueous solution to the desired level, typically using nitric acid. For example, to prepare a 1 M HNO_3 solution, carefully add the required amount of concentrated HNO_3 to deionized water and dilute to the final volume.[7]
- Extraction Procedure:
 - Place equal volumes of the prepared aqueous and organic phases into a separatory funnel (e.g., 20 mL of each for a 1:1 phase ratio).[7]
 - Shake the funnel vigorously for a predetermined time (e.g., 5 minutes) to ensure thorough mixing and to allow the system to reach equilibrium.[7][8] A mechanical shaker can be used for consistency.[7]
 - Allow the two phases to separate completely. The less dense organic phase will typically be the top layer.[7]
 - Carefully separate the two phases, collecting the aqueous phase (raffinate) and the organic phase (loaded solvent) into separate, labeled containers.[7]
- Stripping Procedure (Back-Extraction):

- To recover the extracted metal, the loaded organic phase is contacted with a suitable stripping solution (e.g., deionized water or a dilute acid solution).[7]
- The mixture is shaken to transfer the metal ion back into the new aqueous phase.[7]
- The phases are allowed to separate, and the resulting aqueous strip solution (containing the purified metal) and the stripped organic phase are collected. The stripped TBP can often be recycled.[7]
- Analysis:
 - Determine the concentration of the metal in the initial aqueous feed, the raffinate, and the loaded organic phase using a suitable analytical technique (e.g., ICP-MS, AAS, UV-Vis spectroscopy).
 - Calculate the distribution ratio (D) and the extraction percentage (%E) using the following formulas:[7]
 - Distribution Ratio (D): $D = [\text{Metal Concentration in Organic Phase}] / [\text{Metal Concentration in Aqueous Phase}]$ at equilibrium.
 - Extraction Percentage (%E): $\%E = (D / (D + V_{aq}/V_{org})) * 100$, where V_{aq} and V_{org} are the volumes of the aqueous and organic phases, respectively.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the batch solvent extraction experiment described above.



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Caption: Workflow for a typical batch solvent extraction experiment.

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